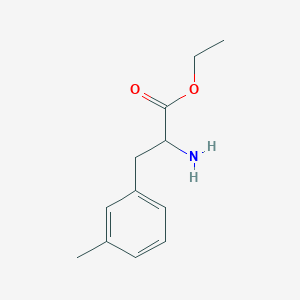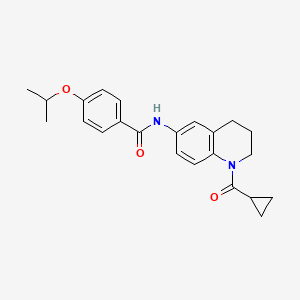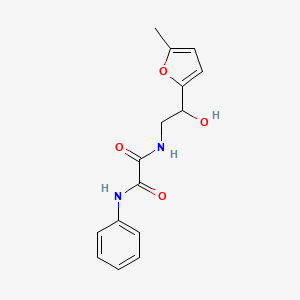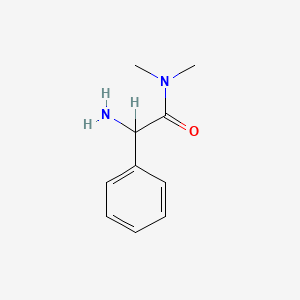![molecular formula C17H22N2O2S B2371793 N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide CAS No. 1798623-38-7](/img/structure/B2371793.png)
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a synthetic organic compound that plays a significant role in various fields due to its unique structural properties. This compound is notable for its intricate bicyclic structure, which provides unique reactivity and functional versatility. Its synthesis and study have opened new pathways in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide typically involves the following steps:
Starting Materials: : The synthesis starts with commercially available starting materials including the precursors for the azabicyclic structure and the phenylacetamide moiety.
Formation of the Azabicyclic Core: : This step involves the synthesis of the bicyclic azabicyclo[3.2.1]octane core, which often includes a series of cyclization reactions under specific conditions to ensure the correct stereochemistry.
Introduction of Functional Groups: : The methylthio group and the phenylacetamide functionality are introduced through nucleophilic substitution and acylation reactions, respectively.
Final Coupling Step: : The last step involves coupling the azabicyclic core with the phenylacetamide under conditions that favor the formation of the final product.
Industrial Production Methods
On an industrial scale, the production methods need to be optimized for efficiency and cost-effectiveness. This often involves:
Scaling Up Reactions: : Adjusting the reaction conditions to suit large-scale production without compromising the yield or purity.
Catalysis: : Using catalytic methods to enhance reaction rates and selectivity.
Purification Techniques: : Employing industrial purification techniques like crystallization, distillation, and chromatography to ensure the final product's high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce or modify functional groups.
Reduction: : Certain derivatives can be reduced to yield different products with altered biological activity.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: : Varying solvents and temperatures to optimize reaction rates and yields.
Major Products
The reactions often yield derivatives that retain the bicyclic structure but with altered functional groups, which can lead to different chemical and biological properties.
Applications De Recherche Scientifique
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide has several applications:
Chemistry: : Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Acts as a probe in studying biochemical pathways and interactions.
Medicine: : Potential therapeutic agent in developing drugs targeting specific biological pathways.
Industry: : Utilized in the synthesis of high-performance materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It binds to enzymes or receptors, modifying their activity.
Pathways: : Involved in pathways such as signal transduction, metabolic processes, and regulatory mechanisms.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide stands out due to:
Structural Uniqueness: : Its specific bicyclic structure provides unique reactivity.
Functional Versatility: : Capable of undergoing a wide range of chemical reactions.
Applications: : Broad scope of applications from chemical synthesis to biological studies.
Similar Compounds
N-(4-((1R,3S)-2-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
N-(4-(3-azabicyclo[3.2.1]octane-3-carbonyl)phenyl)acetamide
Other azabicyclic phenylacetamides with various functional groups
Propriétés
IUPAC Name |
N-[4-(3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11(20)18-13-5-3-12(4-6-13)17(21)19-14-7-8-15(19)10-16(9-14)22-2/h3-6,14-16H,7-10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVSPMPRSLKGEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)


![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)
![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)


![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)
